molecular formula C22H17Cl2NO3 B11411154 5-chloro-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11411154
M. Wt: 414.3 g/mol
InChI Key: XRUYWAVSLGIWHL-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, chlorination, and subsequent functionalization with chlorophenyl and furan-2-yl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and various catalysts to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • 5-CHLORO-N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17Cl2NO3

Molecular Weight

414.3 g/mol

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17Cl2NO3/c1-14-18-11-16(23)8-9-20(18)28-21(14)22(26)25(13-17-6-4-10-27-17)12-15-5-2-3-7-19(15)24/h2-11H,12-13H2,1H3

InChI Key

XRUYWAVSLGIWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4

Origin of Product

United States

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